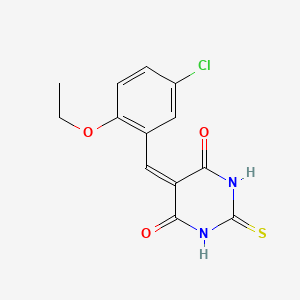
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide is not fully understood. However, it is believed to induce cell death in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, thereby increasing the levels of acetylcholine and improving cognitive function.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a crucial role in tumor invasion and metastasis. In addition, it has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide in lab experiments is its high potency against cancer cells. It has been shown to exhibit cytotoxic effects at low concentrations, making it a promising candidate for further studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the final product. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential targets in cancer cells. Moreover, the development of novel formulations that can enhance the solubility and bioavailability of this compound can improve its efficacy in vivo. Finally, the evaluation of the safety and toxicity of this compound in animal models can provide valuable insights into its potential application in humans.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide involves the reaction of 4-chloro-2-methylphenol with potassium carbonate in dimethylformamide, followed by the reaction of the resulting product with 4-methoxy-6-methyl-2-chloropyrimidine in the presence of sodium hydride and acetic acid. The final product is obtained by reacting the intermediate with acetic anhydride and acetic acid.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide has been extensively studied for its potential application as an anticancer agent. Several studies have reported its cytotoxic effects against various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. In addition, this compound has also been investigated for its potential application in the treatment of Alzheimer's disease, as it exhibits neuroprotective effects by inhibiting the formation of beta-amyloid plaques.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-9-6-11(16)4-5-12(9)22-8-13(20)18-15-17-10(2)7-14(19-15)21-3/h4-7H,8H2,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLUOXCKJBDRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)



![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)

![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)


![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide](/img/structure/B5711210.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711214.png)